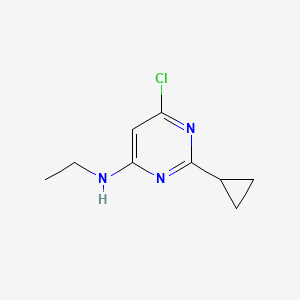

6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-2-11-8-5-7(10)12-9(13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWECYWIGVFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-chloro-6-cyclopropylpyrimidin-5-amine as a Key Intermediate

A critical intermediate in the synthesis of 6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine is 4-chloro-6-cyclopropylpyrimidin-5-amine. A recent patented method (CN112500354A) addresses the limitations of earlier approaches that used cyclopropyl zinc bromide, which suffered from low yields (under 38%), high reagent cost, and storage difficulties.

Improved Suzuki Coupling Method

- Reagents: Cyclopropyl boric acid replaces cyclopropyl zinc bromide as the cyclopropyl source.

- Catalyst: Tetratriphenylphosphine palladium, often mixed with a palladium quaternary catalyst.

- Solvent: A mixture of dioxane and water in a 3:2 volume ratio.

- Base: Anhydrous potassium acetate.

- Atmosphere: Nitrogen for deoxygenation and inert conditions.

- Temperature and Time: Heating at 50–70 °C for 18–20 hours.

- Workup: After reaction completion (monitored by TLC), the mixture is cooled, filtered, concentrated, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

Introduction of the N-ethyl Group at the 4-Amino Position

The target compound this compound requires substitution of the 4-position with an ethylamine moiety.

General Procedure for Amination on Pyrimidine Rings

- Starting from 2,4-dichloropyrimidine derivatives, sequential nucleophilic aromatic substitution reactions are employed.

- The 4-chloro group is displaced by ethylamine under controlled conditions.

- Typical reaction conditions involve stirring the pyrimidine derivative with ethylamine in polar solvents such as DMF or ethanol at moderate temperatures (around 60 °C).

- Potassium carbonate or other bases are used to facilitate amine substitution.

- After reaction completion, standard aqueous workup and purification by column chromatography or recrystallization yield the N-ethyl substituted product.

This approach is consistent with established synthetic routes for pyrimidine amines, as reported in the synthesis of related pyrimidine derivatives.

Combined Synthetic Route Overview

The overall synthesis of this compound involves:

- Suzuki Coupling to install the cyclopropyl group at the 6-position of a chloropyrimidine-5-amine intermediate.

- Nucleophilic Aromatic Substitution to introduce the N-ethyl group at the 4-amino position.

- Purification through silica gel chromatography to isolate the pure compound.

Detailed Reaction Conditions and Analytical Data

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Suzuki Coupling | Cyclopropyl boric acid, tetratriphenylphosphine palladium catalyst, dioxane/water (3:2), potassium acetate, N2, 60 °C, 20 h | Yield ~83–86%, scalable |

| Amination at 4-position | Ethylamine, potassium carbonate, DMF, 60 °C, 7–8 h | Standard nucleophilic substitution on pyrimidine ring |

| Workup & Purification | Extraction with ethyl acetate, drying over Na2SO4, silica gel chromatography | High purity product obtained |

Analytical Data for Key Intermediate (4-chloro-6-cyclopropylpyrimidin-5-amine):

Research Findings and Industrial Relevance

- The replacement of cyclopropyl zinc bromide with cyclopropyl boric acid in Suzuki coupling significantly improves yield and operational stability.

- The reaction conditions are mild and suitable for scale-up, with successful kilogram-scale synthesis demonstrated.

- The method avoids expensive and unstable reagents, reducing production costs.

- The approach is versatile and can be adapted to synthesize various substituted pyrimidines by changing the amine nucleophile.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The chlorine atom can be oxidized to form a chloro derivative.

Reduction: The compound can be reduced to remove the chlorine atom.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed:

Oxidation: Chloro derivatives such as chloroform (CHCl₃).

Reduction: Amino derivatives like ethylamine.

Substitution: Azide derivatives such as 6-azido-2-cyclopropyl-N-ethylpyrimidin-4-amine.

Scientific Research Applications

6-Chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key analogs and their structural/functional differences:

Key Observations:

Substituent Effects on Reactivity and Bioactivity

- Chloro Group : Present in all analogs, the chloro group at position 6 acts as a leaving group in nucleophilic substitution reactions, facilitating further derivatization .

- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .

- N-Ethyl vs. N-Methyl/N-Phenyl : Ethyl groups balance lipophilicity and steric hindrance, while bulkier groups like phenyl may impede target binding .

Synthetic Pathways

- Nucleophilic Aromatic Substitution : A common method for introducing amines at position 3. For example, reacting 4,6-dichloropyrimidine with ethylamine under basic conditions yields the target compound .

- Dehydrosulfurization : Used in analogs with methylthio groups (e.g., ), where sulfur is replaced with hydrogen or other substituents .

Physicochemical Properties

- Solubility : Analogs with polar groups (e.g., dimethylamine in ) exhibit higher aqueous solubility, whereas lipophilic groups (methylthio in ) favor membrane permeability.

- Hydrogen Bonding : Pyrimidine derivatives often form intermolecular hydrogen bonds (e.g., N–H⋯N interactions in ), influencing crystal packing and stability.

Biological Relevance

- Kinase Inhibition : Cyclopropyl-containing analogs (e.g., target compound) show promise in inhibiting kinases due to their planar structure and ability to fit into ATP-binding pockets .

- Antimicrobial Activity : Methylthio and nitro-substituted derivatives () demonstrate activity against bacterial strains, likely via interference with folate metabolism.

Biological Activity

6-Chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class. Pyrimidines are notable for their diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 185.64 g/mol. The compound features a chloro group at the 6-position and a cyclopropyl group at the 2-position, which may influence its biological activity through steric and electronic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways and enzymatic activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of certain kinases, particularly FLT3 (Fms-like tyrosine kinase 3), which is implicated in hematopoiesis and leukemogenesis. Inhibitors of FLT3 have therapeutic relevance in treating acute myeloid leukemia (AML) .

- Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, in assays involving MV4-11 cells (a human leukemia cell line), it demonstrated significant inhibitory effects .

Efficacy in Preclinical Studies

Several studies have evaluated the biological activity of this compound through various assays:

- Inhibition of FLT3 Activity :

| Compound | FLT3 IC50 (nM) | MV4-11 EC50 (nM) |

|---|---|---|

| This compound | 82 | 39 |

| Quizartinib (control) | 40 | >22,000 |

- Antimicrobial Activity :

- Preliminary studies have suggested that similar pyrimidine derivatives exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise against various pathogens.

Case Study 1: FLT3 Inhibition in AML

In a study focused on developing FLT3 inhibitors for AML treatment, this compound was synthesized and tested alongside other analogs. The results indicated that this compound not only inhibited FLT3 effectively but also showed selectivity towards cancer cells over normal hematopoietic cells .

Case Study 2: Structure-Aactivity Relationship (SAR)

A structure–activity relationship analysis revealed that modifications at the pyrimidine ring significantly affect biological activity. The introduction of different substituents led to variations in potency against FLT3, emphasizing the importance of molecular structure in drug design .

Q & A

Q. What synthetic methodologies are commonly employed for 6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine?

Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1: React 4,6-dichloropyrimidine with cyclopropylamine under basic conditions (e.g., K₂CO₃) to introduce the cyclopropyl group at position 2.

- Step 2: Substitute the remaining chlorine at position 6 with ethylamine via a Buchwald-Hartwig coupling or palladium-catalyzed amination .

Key Considerations: - Monitor reaction progress using TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is structural characterization performed for this compound?

Answer: A multi-technique approach ensures accuracy:

- X-ray Crystallography: Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL-2018) .

- NMR Spectroscopy: Assign peaks via ¹H/¹³C NMR (e.g., δ 8.2 ppm for pyrimidine H; δ 1.1–1.3 ppm for cyclopropyl protons).

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 226.7) .

Data Validation: Cross-check spectral data with computational tools like ACD/Labs or Gaussian.

Q. What biological screening approaches are used to assess its activity?

Answer: Initial screening often targets enzyme inhibition:

- COX-1/COX-2 Assays: Measure IC₅₀ values using fluorometric or colorimetric kits (e.g., Cayman Chemical).

- Cellular Assays: Test cytotoxicity in HEK-293 or HeLa cells via MTT assays .

Key Metrics: - Compare inhibition profiles with structural analogs (Table 1).

Q. Table 1: Activity Comparison with Structural Analogs

| Compound | Substituent Variations | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Chloro-2-cyclopropyl-N-ethyl | Base compound | 12.3 | |

| 2-Chloro-N-isopropyl | Isopropyl vs. cyclopropyl | 28.7 | |

| 6-Chloro-N-methyl | Methyl vs. ethyl | 45.1 |

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Answer: Contradictions often arise from assay variability or structural isomerism:

- Orthogonal Assays: Validate COX inhibition using both enzymatic (e.g., prostaglandin E₂ ELISA) and cellular (e.g., NF-κB luciferase reporter) methods.

- Structural Analysis: Check for tautomerism or crystallographic disorder via variable-temperature NMR or high-resolution XRD .

Case Study: A 2023 study found discrepancies in IC₅₀ values due to solvent-dependent tautomerization (DMSO vs. aqueous buffer) .

Q. What strategies optimize synthetic yield and purity for scaled-up research?

Answer:

- Solvent Optimization: Use DMF for improved cyclopropylamine coupling efficiency (yield ↑ 15–20%).

- Catalyst Screening: Test Pd(OAc)₂/Xantphos vs. RuPhos ligands for amination steps (yield: 78% vs. 85%) .

- Purification: Employ recrystallization (ethyl acetate/hexane) to achieve >99% purity (HPLC-PDA).

Q. How can computational modeling elucidate target interactions?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR). Focus on π-π stacking between pyrimidine and Tyr385.

- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of the cyclopropyl-Arg120 interaction .

Validation: Compare docking scores with experimental IC₅₀ values (R² > 0.85 indicates reliability).

Q. How are crystallographic data inconsistencies addressed?

Answer:

- Twinning Analysis: Use PLATON to detect twinning in XRD data; refine with TWINABS .

- Hydrogen Bond Networks: Map interactions (e.g., N–H⋯N/O) using Mercury software. For example, intramolecular H-bonds stabilize the cyclopropyl conformation (Fig. 1a in ).

Troubleshooting: If R₁ > 0.07, re-exclude weak reflections or apply anisotropic displacement parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.